molecular formula C18H18FN3O B2556904 N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 931337-99-4

N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2556904
CAS No.: 931337-99-4
M. Wt: 311.36
InChI Key: XPACDLAMGARRQR-UHFFFAOYSA-N
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Description

N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a benzodiazole (benzimidazole) core, a common structural motif in pharmacologically active compounds, which is substituted with a 4-fluorobenzyl group at the 1-position and an N-methylacetamide side chain at the 2-position. Compounds containing the 1,3-benzodiazol-2-yl structure have demonstrated significant research value in the study of neurological targets . Specifically, structurally related molecules have been investigated for their potential activity as modulators of the GABA-A (γ-aminobutyric acid type A) receptor, a key target for anticonvulsant and anxiolytic agents . Research on similar analogs indicates that this class of compounds may exert its effects by binding to the benzodiazepine site on the GABA-A receptor, potentially enhancing inhibitory neurotransmission in the brain . The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, often utilized to fine-tune properties such as metabolic stability and binding affinity. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a valuable tool for researchers exploring new chemical entities in neuropharmacology, investigating structure-activity relationships (SAR) of heterocyclic compounds, and screening for novel biologically active molecules.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACDLAMGARRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,3-Benzodiazole Core

The benzodiazole ring is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For this compound, the route involves:

Step 1 :

  • Reactants : 4-Fluorobenzyl bromide and o-phenylenediamine.
  • Conditions : Reflux in ethanol (78°C, 6–8 hr) with K₂CO₃ as base.
  • Mechanism : Nucleophilic substitution forms the 1-(4-fluorobenzyl)-1H-benzodiazole intermediate.

Step 2 :

  • Functionalization at C2 : Introduction of a chloromethyl group via Mannich reaction using formaldehyde and HCl gas in dioxane (0–5°C, 2 hr).

Alkylation with N-Methylacetamide

The chloromethyl intermediate undergoes nucleophilic displacement to attach the acetamide group:

Step 3 :

  • Reactants : N-Methylacetamide, NaH (base), anhydrous THF.
  • Conditions : 60°C, 12 hr under nitrogen.
  • Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 3:1).

Key Optimization :

  • Excess N-methylacetamide (1.5 eq) improves conversion.
  • Molecular sieves (4Å) mitigate moisture interference.

Alternative Pathways and Comparative Analysis

Direct Coupling via Mitsunobu Reaction

An alternative approach employs Mitsunobu conditions to link pre-formed benzodiazole and acetamide fragments:

  • Reactants : 2-(Hydroxymethyl)-1-(4-fluorobenzyl)-1H-benzodiazole, N-methylacetamide.
  • Conditions : DIAD, PPh₃, THF, 0°C to RT, 24 hr.
  • Yield : 55–60% with reduced scalability due to phosphine byproducts.

Microwave-Assisted Synthesis

Patent US8765761B2 describes accelerated cyclization using microwave irradiation:

  • Conditions : 150°C, 20 min, DMF solvent.
  • Advantages : 85% yield, reduced reaction time.

Reaction Monitoring and Characterization

Analytical Data

Intermediate 1-(4-Fluorobenzyl)-2-(chloromethyl)-1H-benzodiazole :

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 5.42 (s, 2H, CH₂Cl), 4.92 (s, 2H, Ar-CH₂).

Final Product :

  • HRMS (ESI+) : m/z calc. for C₁₈H₁₇FN₃O [M+H]⁺: 326.1304; found: 326.1308.
  • HPLC Purity : 98.6% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Production Considerations

The CN1760175A patent outlines critical parameters for acetamide synthesis applicable to this compound:

Table 1: Optimization of N-Methylacetamide Coupling

Parameter Optimal Range Effect on Yield
Temperature 60–65°C Maximizes SN2
Solvent Anhydrous THF Prevents hydrolysis
Base NaH (1.2 eq) Completes deprotonation
Reaction Time 10–12 hr 95% conversion

Challenges and Remediation Strategies

  • Byproduct Formation :
    • N,N-Dimethylacetamide: Controlled by limiting reaction temperature to ≤65°C.
    • Di-alkylated products: Mitigated using slow addition of chloromethyl intermediate.
  • Purification :
    • Recrystallization from EtOAc/heptane (1:3) achieves >99% purity.

Applications and Derivatives

The compound’s structural analogs show promise as kinase inhibitors (Syk, JAK) and antimicrobial agents. Modifications to the acetamide group (e.g., trifluoroethyl substitution) enhance target binding in methionyl-tRNA synthetase inhibitors.

Chemical Reactions Analysis

N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide exhibit notable anticancer properties. The incorporation of the benzodiazole structure is often associated with enhanced biological activity against various cancer cell lines.

Case Study: Anticancer Studies

A study demonstrated that benzodiazole derivatives showed significant growth inhibition in multiple cancer types. For instance, compounds similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 50% to 86% against various human tumor cell lines, including OVCAR-8 and HCT-116 .

Drug Development and Synthesis

The synthesis of this compound has been documented in various studies focusing on creating new therapeutic agents. The compound's synthesis typically involves multi-step organic reactions that yield high purity and yield rates.

Synthesis Overview

The synthesis process includes:

  • Formation of the benzodiazole ring.
  • Introduction of the 4-fluorobenzyl group.
  • Methylation and acetamide formation to achieve the final product.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate metabolic stability.

Toxicity Studies

Toxicological assessments are essential to ensure safety for potential clinical applications. Current research indicates that derivatives of this compound exhibit low toxicity profiles in vitro, which is promising for further development .

Mechanism of Action

The mechanism of action of N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Differences Biological Implications
Target Compound Benzimidazole Reference structure Potential for π-π stacking and H-bonding
N-({1-[(4-Chlorophenyl)methyl]-1H-1,3-Benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide () Benzimidazole - 4-Chlorophenylmethyl at position 1
- Furan-2-carboxamide at position 2
Increased lipophilicity (Cl vs. F); altered H-bonding due to furan
1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide () Indazole Indazole core instead of benzimidazole Reduced planarity may affect target binding
1H-1,2,3-Triazol-1-yl-N-phenylacetamide derivatives () Triazole Triazole core instead of benzimidazole Enhanced metabolic stability; modular synthesis via click chemistry

Key Insight : The benzimidazole core in the target compound supports stronger π-π interactions compared to indazole or triazole derivatives, which may improve binding to aromatic-rich enzyme pockets.

Substituent Variations at Position 1

Compound Name Position 1 Substituent Electronic Effects Pharmacokinetic Impact
Target Compound 4-Fluorophenylmethyl - Electron-withdrawing (-F)
- Moderate lipophilicity
Enhanced metabolic stability and membrane permeability
N-{[1-(3,5-Dimethylphenylmethyl)-1H-benzodiazol-2-yl]methyl}-N-methylthioacetamide () 3,5-Dimethylphenylmethyl - Electron-donating (-CH₃)
- Increased steric bulk
Reduced solubility; potential for off-target interactions
1-(5-Fluoropentyl)-1H-1,3-benzodiazole () 5-Fluoropentyl - Aliphatic chain with terminal -F Higher flexibility; altered distribution in lipid bilayers

Key Insight : The 4-fluorophenyl group balances electronic and steric effects, offering advantages over bulkier (e.g., 3,5-dimethylphenyl) or flexible (e.g., fluoropentyl) substituents.

Substituent Variations at Position 2

Compound Name Position 2 Substituent Functional Group Properties Synthetic Accessibility
Target Compound N-Methylacetamide - H-bond donor/acceptor (amide)
- Low steric hindrance
Straightforward acetylation reactions
N-({1-[(4-Chlorophenyl)methyl]-1H-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide () Furan-2-carboxamide - Aromatic furan ring
- Reduced H-bond capacity
Requires coupling of furan carboxylic acid
N-[3-(Cyclohexylsulfanyl)propyl]-1-{1-[(4-fluorophenyl)methyl]-1H-benzodiazol-2-yl}piperidine-4-carboxamide () Piperidine-4-carboxamide - Bulky piperidine-sulfanyl chain
- Enhanced stereochemical complexity
Multi-step synthesis with protective group strategies

Key Insight : The methylacetamide group in the target compound provides a balance of synthetic feasibility and bioactivity, unlike bulkier substituents (e.g., piperidinecarboxamide) or less polar groups (e.g., furancarboxamide).

Pharmacological and Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () Thioacetamide Analog ()
LogP (Predicted) 3.2 3.8 (higher due to -Cl) 2.9 (lower due to -S-)
H-Bond Donors 1 1 1
H-Bond Acceptors 4 5 (furan O) 3
Elastase Inhibition Not reported Not reported IC₅₀ = 0.8 µM ()

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Optimize formulation (e.g., nanoencapsulation) to improve bioavailability. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in rodent models can clarify metabolic instability or poor absorption .

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